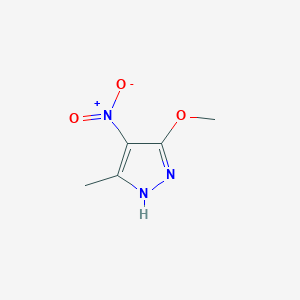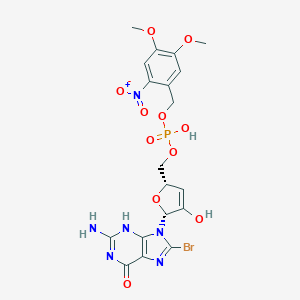
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cGMP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This molecule is a derivative of cyclic guanosine monophosphate (cGMP), which is an important second messenger in many physiological processes. In
科学的研究の応用
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp has several potential applications in scientific research. One of the most promising applications is in the study of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling pathways. By selectively activating or inhibiting this compound-dependent processes, researchers can gain insights into the physiological and biochemical functions of this important second messenger. Additionally, 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp can be used to study the effects of this compound on various cellular processes, such as ion channel activity, gene expression, and cell proliferation.
作用機序
The mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is based on its ability to selectively bind to and activate 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. Specifically, the 4,5-Dimethoxy-2-nitrobenzyl group on the molecule can be cleaved by light, releasing the active 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp moiety. This allows for the precise control of this compound signaling pathways in vitro and in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp are dependent on the specific this compound-dependent processes that are activated or inhibited. However, some general effects have been observed, such as increased ion channel activity, altered gene expression, and changes in cell proliferation and differentiation. These effects can be studied in various cell types and animal models, providing insights into the role of this compound signaling in normal and pathological conditions.
実験室実験の利点と制限
One of the main advantages of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is its selectivity for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp-dependent processes. This allows for precise control of these processes, which is not possible with other compounds that affect multiple signaling pathways. Additionally, the ability to cleave the molecule with light provides a non-invasive method for controlling this compound signaling in vivo. However, there are also limitations to using 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, such as the need for specialized equipment and expertise to perform light-induced cleavage experiments. Additionally, the compound may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. One area of interest is the development of new methods for controlling 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp signaling in vivo, such as using different wavelengths of light to selectively activate or inhibit specific this compound-dependent processes. Additionally, researchers are exploring the use of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp in the study of various diseases, such as cancer and cardiovascular disease, where this compound signaling is known to play a role. Finally, there is ongoing research on the optimization of the synthesis method for 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, with the goal of improving yield and purity while reducing the cost and complexity of the process.
合成法
The synthesis of 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp involves several steps. First, 8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp is synthesized by reacting guanosine triphosphate (GTP) with sodium nitrite and hydrobromic acid. The resulting compound is then reacted with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base to yield 4,5-Dimethoxy-2-nitrobenzyl-8-bromo-4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
CAS番号 |
177592-89-1 |
|---|---|
分子式 |
C19H20BrN6O11P |
分子量 |
619.3 g/mol |
IUPAC名 |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
InChIキー |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
同義語 |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



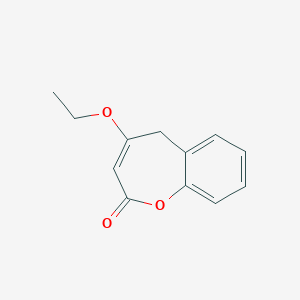
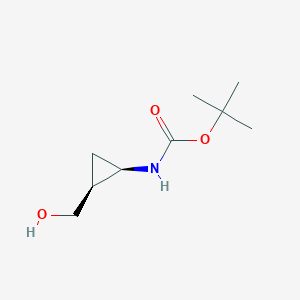
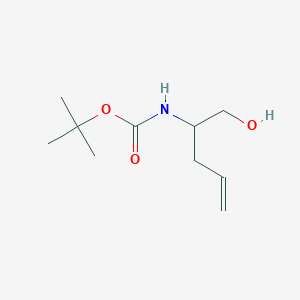

![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
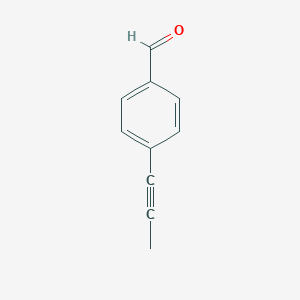
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
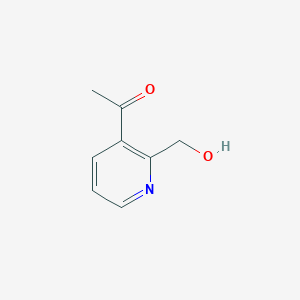
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

